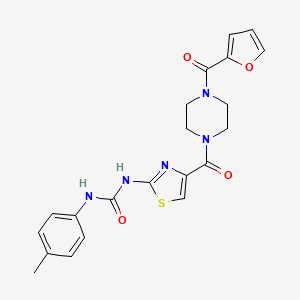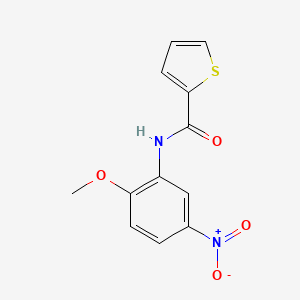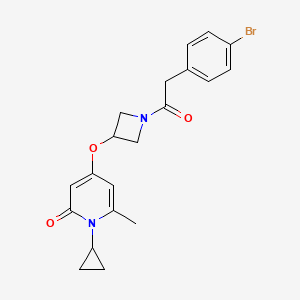![molecular formula C18H18N4O4S3 B2557157 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 299950-23-5](/img/structure/B2557157.png)
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Biological Activities
Compounds featuring the thiazolidine motif, such as the one mentioned, have been a focal point in medicinal chemistry due to their structural significance and diverse biological activities. Thiazolidines are intriguing five-membered heterocycles that boast varied biological properties, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant activities. The presence of sulfur in their structure enhances their pharmacological potential, making them key candidates in drug discovery and probe design (Sahiba et al., 2020). Similarly, 1,3,4-thiadiazole and oxadiazole heterocycles are recognized for their diverse pharmacological potential and have been identified as crucial scaffolds in medicinal chemistry, known for their antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral activities (Lelyukh, 2019).
Thiazolidinediones and Pharmaceutical Development
2,4‐Thiazolidinediones (TZDs), a class closely related to thiazolidines, are widely studied for their pharmacological activities. They offer a vast opportunity for structural modification, attracting medicinal chemists' attention due to their diverse biological activities and novel modes of action. These activities include antimicrobial, anticancer, and antidiabetic effects. The TZD nucleus, especially with substitutions at N‐3 and the active methylene at C‐5, is a focal point for developing a range of lead molecules against various clinical disorders (Singh et al., 2022). The paper by Pandey et al. (2011) further corroborates the significance of thiazolidine derivatives, highlighting their potential as new market drugs due to their better activity compared to standard drugs in various pharmacological aspects (Pandey et al., 2011).
Synthesis and Chemical Modifications
The synthesis and modification of these heterocyclic compounds are crucial for enhancing their pharmacological properties and bioavailability. Multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives. These synthetic approaches and the advantages of green synthesis provide valuable insights for scientists aiming to explore and study these compounds further (Sahiba et al., 2020).
Propriétés
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-10-20-21-17(28-10)19-15(23)6-7-22-16(24)14(29-18(22)27)9-11-4-5-12(25-2)13(8-11)26-3/h4-5,8-9H,6-7H2,1-3H3,(H,19,21,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOCZQOPKLAJV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione](/img/structure/B2557074.png)




![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B2557080.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557082.png)

![N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2557086.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)